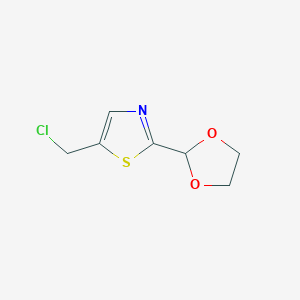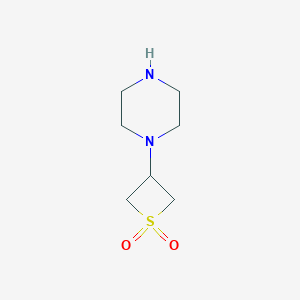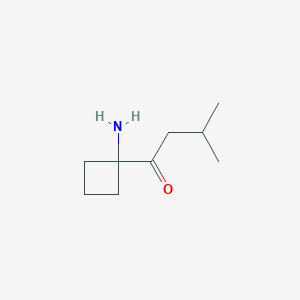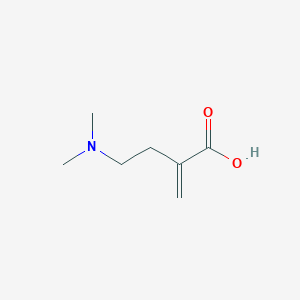![molecular formula C9H16INO B13184585 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H16INO. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where a radical initiator is used to promote the formation of the spiro structure. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Cyclization Reactions: The spiro structure allows for unique cyclization reactions, which can lead to the formation of more complex ring systems.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Vergleich Mit ähnlichen Verbindungen
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.
2,6-Dioxaspiro[4.5]decane: Another spiro compound with different heteroatoms in the ring structure, which affects its reactivity and applications
The uniqueness of 3-(Iodomethyl)-2-oxa-8-azaspiro[4
Eigenschaften
Molekularformel |
C9H16INO |
|---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2 |
InChI-Schlüssel |
AWMKOEBGHORCSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(OC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)

![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)

![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)



